molecular formula C19H30N2O2 B2943707 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 953989-27-0

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Cat. No. B2943707
CAS RN: 953989-27-0
M. Wt: 318.461
InChI Key: LHWHUUPREZMTRZ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, commonly known as EIPMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIPMA belongs to the class of piperidine derivatives and is known to exhibit a range of biological activities that make it suitable for various scientific research applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes. These herbicides include compounds with structures partially resembling the compound of interest, focusing on their metabolic activation pathways leading to DNA-reactive products. The research provides insights into the metabolic differences between species and identifies cytochrome P450 isoforms responsible for the metabolism of these compounds (Coleman et al., 2000).

Synthesis and Anticancer Activity

A study on the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals its anticancer activity. This research demonstrates the process of synthesizing the compound and evaluating its structure and potential as an anticancer drug through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Novel Antihypertensive Agents

Another study synthesizes and evaluates a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives as novel antihypertensive agents. It investigates the structure-activity relationships and the compounds' effects on T-type Ca2+ channels, demonstrating the role of amide structures in inhibiting these channels and their potential to lower blood pressure without inducing reflex tachycardia (Watanuki et al., 2012).

Chemoselective Acetylation for Antimalarial Drugs

Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, outlines a method relevant to the synthesis of antimalarial drugs. This study explores various acyl donors and conditions to optimize the synthesis process, providing a potential pathway for natural antimalarial drug synthesis (Magadum & Yadav, 2018).

Structural Orientations in Anion Coordination

An investigation into different spatial orientations of amide derivatives on anion coordination examines the structural aspects of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This study highlights how amide derivatives interact with anions, contributing to our understanding of molecular geometry and interaction in chemical and pharmaceutical research (Kalita & Baruah, 2010).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-23-18-7-5-16(6-8-18)13-19(22)20-14-17-9-11-21(12-10-17)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHUUPREZMTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

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